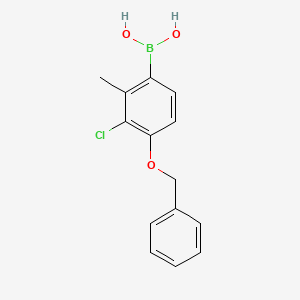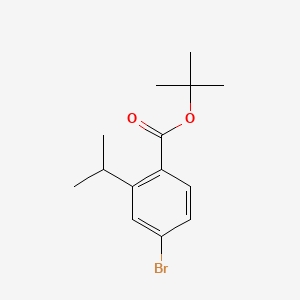
2-Chloro-4'-methyl-6-(trifluoromethyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl is an organic compound that has garnered significant interest in various fields of research and industry due to its unique chemical properties. This compound is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to a biphenyl structure, which imparts distinct physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl typically involves the reaction of 2-chloropyridine-3-carboxaldehyde with methyl trifluoropyruvate in the presence of a base such as potassium tert-butoxide . Another method involves the reaction of 2-chloronicotinic acid with trifluoroacetic anhydride and methylamine . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反应分析
Types of Reactions
2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, forming larger and more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biphenyl derivatives with extended conjugation.
科学研究应用
2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets and pathways within biological systems. The chlorine, methyl, and trifluoromethyl groups contribute to its reactivity and ability to bind to specific enzymes or receptors, influencing various biochemical processes.
相似化合物的比较
Similar Compounds
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: This compound shares similar functional groups but has a different core structure.
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile: Another compound with similar substituents but a different arrangement of atoms.
Uniqueness
2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
属性
分子式 |
C14H10ClF3 |
|---|---|
分子量 |
270.67 g/mol |
IUPAC 名称 |
1-chloro-2-(4-methylphenyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10ClF3/c1-9-5-7-10(8-6-9)13-11(14(16,17)18)3-2-4-12(13)15/h2-8H,1H3 |
InChI 键 |
WJQQQYLXRLRPCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=C2Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)

![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)





![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)

